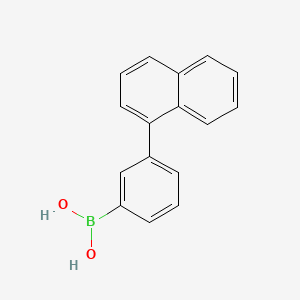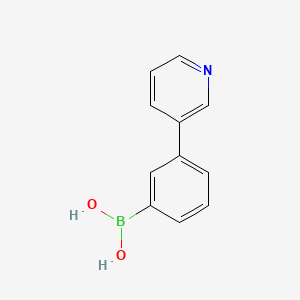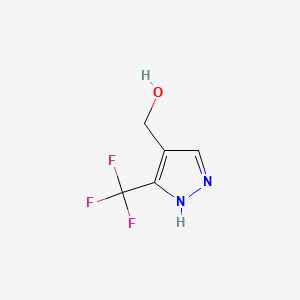
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Mechanism of Action
Target of Action
Compounds with a similar trifluoromethyl pyrazole moiety have been found to interact with adenosine receptors . Adenosine receptors play a crucial role in many biological processes, including inflammation, neurotransmission, and coronary blood flow.
Mode of Action
It’s worth noting that trifluoromethyl pyrazole derivatives have been shown to inhibit the growth of antibiotic-resistant gram-positive bacteria . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial growth inhibition.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.
Pharmacokinetics
A related compound, bay-876, has been reported to have low clearance rates in rats and dogs, with a half-life of 25 hours in rats and 22 hours in dogs . The oral bioavailability of BAY-876 was reported to be 85% in rats and 79% in dogs , suggesting that (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol might have similar ADME properties.
Result of Action
Based on the antimicrobial activity of similar compounds , it’s likely that the compound leads to bacterial cell death by disrupting essential cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-(trifluoromethyl)pyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and alkanes, depending on the specific reaction conditions employed .
Scientific Research Applications
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicide synthesis.
3-(Trifluoromethyl)pyrazole: A building block for various heterocyclic compounds.
Pyroxasulfone: An herbicide with a similar pyrazole structure.
Uniqueness
(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group attached to the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTPNGBNXZGCBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




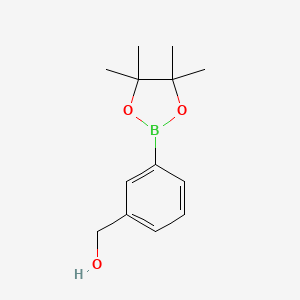
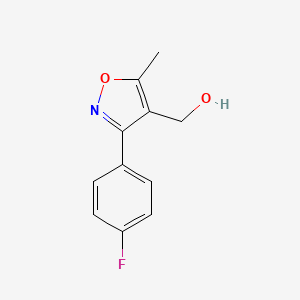




![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)
